4'-tert-Butyl-4-biphenylamine: Structural Properties, Synthesis, and Applications in Drug Discovery
4'-tert-Butyl-4-biphenylamine: Structural Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
The compound 4'-(tert-butyl)-[1,1'-biphenyl]-4-amine (CAS: 5728-71-2), commonly referred to as 4'-tert-butyl-4-biphenylamine, is a highly versatile biaryl intermediate utilized extensively in modern organic synthesis and pharmaceutical development[1]. Featuring a rigid biphenyl core, a lipophilic tert-butyl group, and a reactive primary amine, this molecule serves as a foundational building block for advanced materials and targeted therapeutics. This whitepaper provides an in-depth technical analysis of its structural properties, a validated step-by-step methodology for its synthesis via Suzuki-Miyaura cross-coupling, and its critical role in the development of Kinesin Spindle Protein (KSP) inhibitors for oncology[2][3].
Chemical Identity and Structural Properties
The structural architecture of 4'-tert-butyl-4-biphenylamine is deliberately designed to offer both chemical reactivity and pharmacokinetic advantages. The primary amine at the 4-position acts as a versatile nucleophile, allowing for facile functionalization into amides, sulfonamides, or secondary/tertiary amines[4].
From a drug design perspective, the biphenyl core provides a rigid, extended
-
Steric Shielding: It blocks cytochrome P450-mediated oxidation at the highly reactive para position, thereby significantly improving the metabolic stability and pharmacokinetic half-life of the resulting drug candidate[2].
-
Lipophilicity: The bulky alkyl group increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability[5].
Quantitative Data Summary
Table 1: Physicochemical Properties of 4'-tert-butyl-4-biphenylamine
| Property | Value |
| Chemical Name | 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine |
| CAS Registry Number | 5728-71-2 |
| Molecular Formula | C16H19N |
| Molecular Weight | 225.33 g/mol |
| InChI Key | QFFMMXMPHCYRSN-UHFFFAOYSA-N |
| Purity Standard | |
| Physical Form | Solid |
| Safety / Hazards | H315 (Skin Irritation), H319 (Eye Irritation) |
| Storage Conditions | Room temperature, inert atmosphere, dark place |
Data compiled from authoritative chemical supplier databases[1][5].
Synthesis and Mechanistic Pathways
The most reliable and high-yielding method for synthesizing 4'-tert-butyl-4-biphenylamine is the Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromoaniline and 4-tert-butylphenylboronic acid[6][7]. This method is preferred due to its high chemoselectivity, tolerance of the unprotected primary amine, and mild reaction conditions.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl amine synthesis.
Experimental Protocol: Step-by-Step Methodology
To ensure a self-validating system, the following protocol incorporates in-process monitoring and rationalized reagent selection.
Objective: Synthesize 4'-tert-butyl-4-biphenylamine via Suzuki-Miyaura coupling[4][6].
Reagents:
-
4-bromoaniline (1.0 eq, limiting reagent)
-
4-tert-butylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 eq) -
Potassium carbonate (K
CO ) (2.0 eq) -
Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)
Procedure:
-
Solvent Degassing: To a round-bottom flask, add the Toluene/Ethanol/Water mixture. Sparge with Argon for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
Reagent Loading: Add 4-bromoaniline and 4-tert-butylphenylboronic acid to the degassed solvent. Stir until a uniform suspension is achieved.
-
Base Activation: Add K
CO . Causality: The base is critical as it coordinates with the boronic acid to form a negatively charged boronate complex, significantly increasing the nucleophilicity of the organic group for the subsequent transmetalation step[6]. -
Catalyst Introduction: Quickly add Pd(PPh
) under a positive stream of Argon. -
Reflux & Monitoring: Heat the reaction mixture to 90–100 °C and reflux for 12–18 hours. Monitor conversion via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The disappearance of the 4-bromoaniline spot validates reaction completion.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to afford the pure product as a solid[4][7].
Table 2: Suzuki-Miyaura Reaction Optimization Parameters
| Parameter | Standard Condition | Alternative / Rationale |
| Aryl Halide | 4-Bromoaniline | 4-Iodoaniline (Faster oxidative addition, but higher cost) |
| Catalyst | Pd(PPh | Pd(OAc) |
| Base | K | Cs |
| Solvent System | Toluene/EtOH/H | Dioxane/H |
Applications in Drug Development: KSP Inhibitors
The most prominent application of 4'-tert-butyl-4-biphenylamine is its role as a core intermediate in the synthesis of Kinesin Spindle Protein (KSP) inhibitors [2][3]. KSP (also known as Eg5) is an ATPase motor protein strictly responsible for centrosome separation and bipolar mitotic spindle assembly during cell division. Because KSP is only expressed in proliferating cells, targeting it offers a mechanism to halt tumor growth without causing the severe peripheral neuropathy often associated with traditional microtubule-targeting agents like taxanes[2].
Mechanistic Role of the Biaryl Scaffold
Researchers have utilized 4'-tert-butyl-4-biphenylamine to synthesize novel ATP-competitive KSP inhibitors (distinct from allosteric loop 5 inhibitors like Ispinesib)[3]. The amine group of 4'-tert-butyl-4-biphenylamine is typically converted into a biphenyl sulfamide or a complex heterocyclic derivative. The bulky biaryl system is perfectly contoured to bind deeply within the induced-fit ATP-binding pocket of the KSP motor domain, locking the enzyme in an inactive state[2].
Mechanism of action for KSP inhibitors derived from 4'-tert-butyl-4-biphenylamine.
When the derivative binds to KSP, it uncouples the energy of ATP hydrolysis from the directed mechanical force required to move along microtubules. This failure in spindle pole separation triggers the spindle assembly checkpoint, leading to prolonged mitotic arrest and, ultimately, tumor cell apoptosis[3].
Applications in Materials Science
Beyond pharmaceuticals, the extended
References
Sources
- 1. 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine | 5728-71-2 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. karger.com [karger.com]
- 5. 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine | 5728-71-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. epdf.pub [epdf.pub]
- 8. Buy 4-Bromo-2,6-difluoroaniline | 67567-26-4 [smolecule.com]
